N-cyclopropyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide
Overview
Description
N-cyclopropyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy-methylphenyl sulfonyl group, and a methylphenyl glycinamide group
Preparation Methods
The synthesis of N-cyclopropyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the methoxy-methylphenyl sulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Attachment of the methylphenyl glycinamide group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-cyclopropyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
N-cyclopropyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N-cyclopropyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide can be compared with other similar compounds, such as:
N~1~-cyclopropyl-N~2~-[(2-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide: This compound lacks the methyl group on the methoxyphenyl ring.
N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(phenyl)glycinamide: This compound lacks the methyl group on the phenyl ring.
N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)alaninamide: This compound has an alaninamide group instead of a glycinamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-4-9-17(10-5-14)22(13-20(23)21-16-7-8-16)27(24,25)19-12-15(2)6-11-18(19)26-3/h4-6,9-12,16H,7-8,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNJRBPWQKMEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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